molecular formula C24H20FN7O B2737095 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1007061-76-8

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No.: B2737095
CAS No.: 1007061-76-8
M. Wt: 441.47
InChI Key: UPIZRTFSSHZPDS-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a complex organic compound with intriguing structural and functional attributes. It features multiple aromatic rings and pyrazole moieties, indicating potential in various scientific domains such as medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide typically involves multi-step organic synthesis processes. These generally begin with the preparation of intermediate compounds through condensation reactions, followed by cyclization to form pyrazole and pyrimidine rings. Common reagents include 4-fluoroaniline, various aldehydes, and hydrazine derivatives.

Industrial Production Methods: Scaling up to industrial production would necessitate optimizing these reaction conditions for yield and purity, often using batch or continuous flow reactors. Efficient catalysts and controlled reaction environments are crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions at the methylene groups, potentially forming ketones or carboxylic acids.

  • Reduction: Reduction reactions may target the pyrazole and pyrimidine rings, altering their electronic properties.

  • Substitution: Aromatic substitution, particularly on the fluorophenyl ring, could lead to functionalization with different groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and various halogenating agents for substitution reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.

Major Products: Products vary widely depending on reaction conditions, but notable transformations include hydroxylation and halogenation products, which may be precursors for further derivatization.

Scientific Research Applications

Chemistry: As a scaffold, this compound provides a platform for synthesizing derivatives with unique properties, useful in material science and catalysis.

Medicine: Investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors due to its structural compatibility.

Industry: Possible uses in developing advanced materials or as a building block in the synthesis of complex organic compounds.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its binding may inhibit or activate these targets, triggering downstream effects in cellular pathways.

Molecular Targets and Pathways:

  • Enzymatic inhibition or activation, particularly enzymes involved in metabolic or signaling pathways.

  • Receptor binding, altering cellular responses.

Comparison with Similar Compounds

  • N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazol-5-yl}-benzamide

  • N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

By exploring the unique synthesis, reactivity, and applications of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide, researchers can further uncover its potential in various scientific domains. Hope this satisfies your curiosity!

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-8-15(2)10-17(9-14)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-18(25)5-7-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZRTFSSHZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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